molecular formula C10H10N4O B7538423 N-(1-methylpyrazol-3-yl)pyridine-2-carboxamide

N-(1-methylpyrazol-3-yl)pyridine-2-carboxamide

Cat. No. B7538423
M. Wt: 202.21 g/mol
InChI Key: JTQUAIGROAJSPV-UHFFFAOYSA-N
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Description

N-(1-methylpyrazol-3-yl)pyridine-2-carboxamide, also known as MPPC, is a chemical compound that has been the subject of significant scientific research due to its potential applications in various fields. MPPC is a pyrazole derivative that has been synthesized using different methods.

Scientific Research Applications

N-(1-methylpyrazol-3-yl)pyridine-2-carboxamide has been studied extensively for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, N-(1-methylpyrazol-3-yl)pyridine-2-carboxamide has been shown to have potential as an anti-inflammatory and analgesic agent. It has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
In biochemistry, N-(1-methylpyrazol-3-yl)pyridine-2-carboxamide has been used as a probe to study the binding of ligands to proteins. It has also been studied for its potential use as a fluorescent probe for imaging biological systems.
In materials science, N-(1-methylpyrazol-3-yl)pyridine-2-carboxamide has been used as a building block for the synthesis of metal-organic frameworks (MOFs) and other materials. MOFs are a class of porous materials that have potential applications in gas storage, catalysis, and drug delivery.

Mechanism of Action

The mechanism of action of N-(1-methylpyrazol-3-yl)pyridine-2-carboxamide is not fully understood, but it is believed to act by inhibiting the production of inflammatory cytokines and prostaglandins. It has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
N-(1-methylpyrazol-3-yl)pyridine-2-carboxamide has been shown to have anti-inflammatory and analgesic effects in animal models. It has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of using N-(1-methylpyrazol-3-yl)pyridine-2-carboxamide in lab experiments is its relatively simple synthesis method. However, N-(1-methylpyrazol-3-yl)pyridine-2-carboxamide can be challenging to purify, which can be a limitation. Another limitation is that N-(1-methylpyrazol-3-yl)pyridine-2-carboxamide has not been extensively studied in humans, so its safety and efficacy in humans are not well established.

Future Directions

There are several potential future directions for research on N-(1-methylpyrazol-3-yl)pyridine-2-carboxamide. One area of interest is its potential use as a therapeutic agent for neurodegenerative diseases. Another area of interest is its potential use as a building block for the synthesis of new materials with novel properties. Additionally, further studies on the mechanism of action of N-(1-methylpyrazol-3-yl)pyridine-2-carboxamide could lead to the development of more effective anti-inflammatory and analgesic agents.

Synthesis Methods

N-(1-methylpyrazol-3-yl)pyridine-2-carboxamide can be synthesized using different methods, including the reaction of 2-acetylpyridine with 3-methylpyrazole in the presence of a base, or by the reaction of 2-chloronicotinic acid with 3-methylpyrazole in the presence of a coupling agent. The resulting compound is then purified using column chromatography.

properties

IUPAC Name

N-(1-methylpyrazol-3-yl)pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4O/c1-14-7-5-9(13-14)12-10(15)8-4-2-3-6-11-8/h2-7H,1H3,(H,12,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTQUAIGROAJSPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)NC(=O)C2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-methylpyrazol-3-yl)pyridine-2-carboxamide

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